molecular formula C16H22N4O B2670255 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide CAS No. 2034438-76-9

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide

Cat. No.: B2670255
CAS No.: 2034438-76-9
M. Wt: 286.379
InChI Key: TUWWMOPMJQGNCC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide is a synthetic chemical compound featuring a 1,2,3-triazole moiety, a class of heterocycles known for significant pharmacological potential. The 1,2,3-triazole core is widely recognized in medicinal chemistry for its role as a bioisostere, often contributing to improved solubility, metabolic stability, and binding affinity in drug candidates . Compounds containing the 1,2,4-triazole ring, a closely related structure, have been documented in patents for their pharmaceutical applications, particularly in treatments for disorders of the nervous system and metabolism . Similarly, 1,2,3-triazoles are frequently incorporated into novel chemical entities during high-throughput screening campaigns to identify new therapeutic agents, underscoring their value in early-stage drug discovery . The specific mechanism of action for this compound is currently undefined and is a subject for ongoing investigative research. It is supplied strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)15(11-20-17-7-8-18-20)19-16(21)10-14-6-4-5-13(3)9-14/h4-9,12,15H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWMOPMJQGNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

1. Chemical Structure and Properties

The compound features a triazole moiety, which is known for its biological significance. The presence of the triazole ring enhances the compound's stability and reactivity, allowing it to engage in various interactions with biological targets through hydrogen bonding and π-stacking. Its structural complexity contributes to its unique chemical properties and potential applications in drug development.

2. Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in organic solvents like dichloromethane or chloroform with triethylamine as a base to neutralize the formed hydrochloric acid.

3.1 Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate good inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL for some derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMIC (μmol/mL)
Compound AE. coli0.0063
Compound BS. aureus0.0125
N-(3-methyl...)E. coli and S. aureusTBD

3.2 Anticancer Activity

This compound has been evaluated for its anticancer potential through thymidylate synthase inhibition. Compounds in this class have shown IC50 values ranging from 1.95 to 4.24 μM, indicating significant anticancer activity compared to standard drugs like doxorubicin .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (μM)
Compound CH4604.00
Compound DMCF73.50
N-(3-methyl...)H460TBD

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Key Enzymes : The triazole structure allows for effective binding to target enzymes like thymidylate synthase.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

5. Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in treating various infections and cancers:

  • Antimicrobial Efficacy : A study demonstrated that a series of triazole hybrids exhibited potent activity against resistant strains of bacteria.
  • Antitumor Studies : Research involving the evaluation of triazole-containing compounds showed promising results against lung cancer cell lines, suggesting their potential use in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Evidence

Naphthoxy-Triazole Acetamides ()
  • Structure : 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives.
  • Key Differences :
    • Triazole Substitution : 1H-1,2,3-triazole (vs. 2H-1,2,3-triazole in the target compound).
    • Substituents : Naphthoxy-methyl group at the triazole’s 4-position and phenyl/m-nitrophenyl acetamide (vs. m-tolyl acetamide).
  • Synthesis : CuAAC between azides and alkynes, similar to the target compound’s presumed route .
  • Spectroscopy :
    • IR : C=O stretch at 1671–1682 cm⁻¹ (vs. ~1680 cm⁻¹ expected for the target).
    • NMR : Triazole proton at δ 8.36 ppm (singlet), aromatic protons (δ 7.20–8.61 ppm) .
1,2,4-Triazole Sulfanyl Acetamide ()
  • Structure : N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
  • Key Differences :
    • Triazole Type : 1H-1,2,4-triazole (vs. 2H-1,2,3-triazole).
    • Linker : Sulfanyl (-S-) bridge (vs. direct alkyl chain).
Indole-Hydrazone Acetamide ()
  • Structure: 2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindol-1-yl}-N-(3-methylphenyl)acetamide.
  • Key Differences :
    • Core Structure : Indole-hydrazone scaffold (vs. triazole).
    • Substituents : m-Tolyl acetamide is shared, but the hydrazone group introduces hydrogen-bonding capacity.
  • Spectroscopy : Similar acetamide C=O stretch (IR ~1675 cm⁻¹) and m-tolyl aromatic signals (δ ~7.0–7.5 ppm) .

Comparative Analysis Table

Compound Triazole Type Key Substituents Synthesis Method IR C=O (cm⁻¹) Notable NMR Features
Target Compound 2H-1,2,3-triazole 3-Methylbutan-2-yl, m-tolyl Likely CuAAC ~1680 Triazole H (δ ~8.3–8.5 ppm, singlet)
Naphthoxy-Triazole (6a–c) 1H-1,2,3-triazole Naphthoxy-methyl, nitrophenyl CuAAC 1671–1682 Aromatic H (δ 7.20–8.61 ppm)
1,2,4-Triazole Sulfanyl 1H-1,2,4-triazole Sulfanyl bridge, phenyl Nucleophilic substitution Not reported Sulfanyl-linked CH2 (δ ~3.5–4.0 ppm)
Indole-Hydrazone () None Indole-hydrazone, m-tolyl Condensation reaction ~1675 Hydrazone NH (δ ~10.0–11.0 ppm)

Functional and Application Insights

  • Bioactivity: Triazole-acetamide hybrids are often explored for antimicrobial or anticancer properties.
  • Crystallography : Structural determination of analogs (e.g., ) frequently employs SHELX software, suggesting similar approaches for the target compound .

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